

The Discovery and Synthesis of NRMA-7: A CNS-Targeting Prodrug of Tesaglitazar

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Compound of Interest

Compound Name: NRMA-7

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Abstract

NRMA-7 is a novel prodrug of the dual PPAR γ / α agonist Tesaglitazar, engineered to penetrate the blood-brain barrier (BBB) for the potential treatment of central nervous system (CNS) disorders.^{[1][2][3]} Tesaglitazar, despite its potent agonism of peroxisome proliferator-activated receptors (PPARs), failed in clinical trials due to peripheral adverse effects, notably renal and cardiac safety issues.^[1] The development of **NRMA-7** represents a strategic approach to circumvent these limitations by targeting the therapeutic agent to the CNS while minimizing peripheral exposure. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of **NRMA-7**.

Discovery and Rationale

The discovery of **NRMA-7** was driven by the need for effective nuclear receptor modulators for CNS diseases. PPAR γ agonists have demonstrated neuroprotective effects, including the protection of dopaminergic neurons and the reduction of amyloid plaque burden, making them attractive candidates for neurodegenerative disorders.^[1] However, the utility of existing compounds like Tesaglitazar has been hampered by their inability to cross the BBB and their associated systemic toxicities.^[1]

The strategic solution was the design of a prodrug that could effectively traverse the BBB and then be converted to the active parent drug, Tesaglitazar, within the CNS. This approach aims

to concentrate the therapeutic effect in the brain and reduce the peripheral exposure that led to the clinical trial failures of Tesaglitazar. **NRMA-7**, an N-methyl amide derivative of Tesaglitazar, was synthesized to achieve this goal.[1][4]

Synthesis of NRMA-7

NRMA-7 is chemically named (S)-4-(2-(4-(2-ethoxy-3-(methylamino)-3-oxopropyl)phenoxy)ethyl)phenyl methanesulfonate.[4][5] A modular synthesis for N-methyl amide prodrugs has been developed, offering a straightforward method for producing **NRMA-7** from its parent drug, Tesaglitazar.[1][4]

Experimental Protocol: Synthesis of NRMA-7

Materials:

- Tesaglitazar (parent drug carboxylic acid)
- Carbonyldiimidazole (CDI)
- Methylamine (2M solution in THF)
- Dry Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- 1N Hydrochloric Acid (HCl)
- Brine
- Sodium Sulfate (Na_2SO_4)

Procedure:

- In a thick-walled tube containing a stir bar, 35 mg (1 equivalent) of Tesaglitazar and 1.2 equivalents of carbonyldiimidazole (CDI) are combined with 3 mL of dry THF.
- The tube is sealed, evacuated, and backfilled with argon gas three times.

- The reaction mixture is heated to 50°C for 2 hours under an argon atmosphere and then cooled to room temperature.
- The vacuum/argon backfill cycle is repeated three times.
- An excess of methylamine (approximately 10 equivalents, as a 2M solution in THF) is added via syringe.
- The mixture is stirred at room temperature for 2 hours, followed by heating at 50°C for approximately 14 hours.
- After cooling, the product mixture is diluted with dichloromethane and washed with 1N HCl and brine.
- The combined organic layers are dried over sodium sulfate and evaporated to dryness to yield the crude product, which typically contains the final product and any unreacted starting material.[\[5\]](#)

Yield:

- Starting with 35 mg (0.086 mmol) of Tesaglitazar, this process yielded 15.6 mg (0.037 mmol, 43%) of **NRMA-7** as a yellow oil.[\[4\]](#)[\[6\]](#)

Purity Analysis:

- The purity of the final compound was determined to be >95% by analytical HPLC.[\[1\]](#)

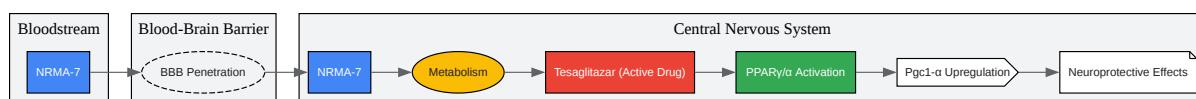
Quantitative Data

The efficacy of the prodrug strategy was evaluated by comparing the pharmacokinetic and pharmacodynamic properties of **NRMA-7** and Tesaglitazar.

Parameter	Tesaglitazar	NRMA-7	Fold Change	Rationale
Brain/Plasma Ratio (K _p)	Baseline	15-fold Increase	15x	Demonstrates enhanced CNS penetration of the prodrug.[1]
Pgc1- α Expression (Brain)	No Effect	Significantly Upregulated	-	Confirms target engagement in the CNS after 7 days of dosing. [1]
Fasn Expression (Kidney)	Downregulated	No Effect	-	Indicates reduced peripheral activity, potentially avoiding kidney-related side effects.[1]

Mechanism of Action and Signaling Pathway

NRMA-7 acts as a prodrug, which, after crossing the blood-brain barrier, is metabolized to release the active compound, Tesaglitazar. Tesaglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) and Alpha (PPAR α). These nuclear receptors are transcription factors that regulate gene expression. In the CNS, activation of PPAR γ is associated with neuroprotective effects. One of the key target genes upregulated by this pathway is PPAR gamma coactivator 1-alpha (Pgc1- α), which plays a crucial role in mitochondrial biogenesis and cellular metabolism.[1]



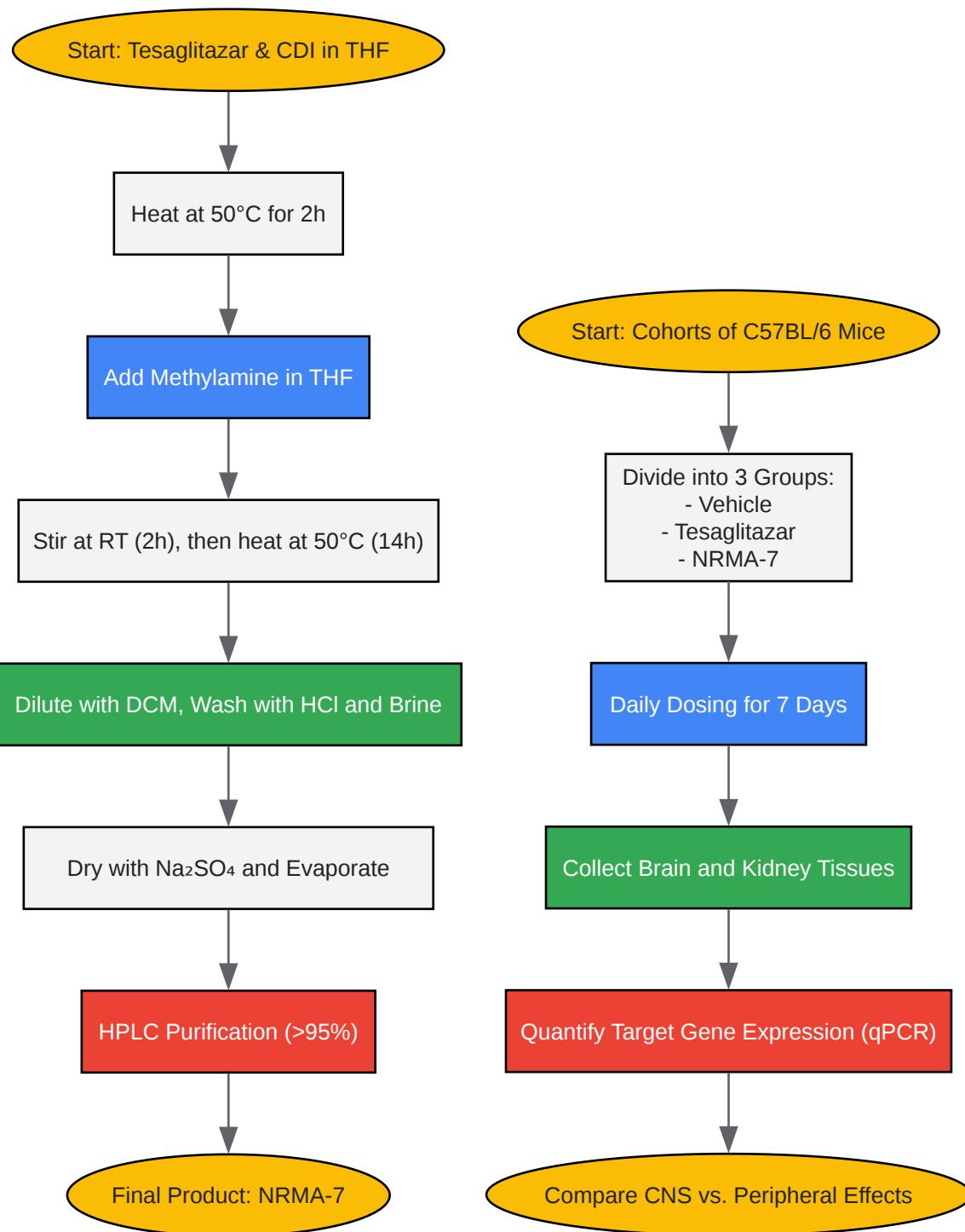
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Caption: Signaling pathway of **NRMA-7** from administration to CNS action.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of **NRMA-7** is outlined below.

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